molecular formula C16H14N2O2 B1355023 Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51065-76-0

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No. B1355023
CAS RN: 51065-76-0
M. Wt: 266.29 g/mol
InChI Key: SYEVWDFYUKSMGY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is a member of the pyrazolopyridines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their various biological and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . A similar method may be applicable for the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, are bicyclic heterocyclic compounds. They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a series of chemical reactions starting with precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The exact chemical reactions involved in the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate would depend on the specific synthesis method used .


Physical And Chemical Properties Analysis

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 266.3 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

1. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
  • Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
  • Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

2. Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Application Summary: A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized . These compounds have been evaluated for their antimicrobial activity .
  • Methods of Application: The synthesis involved the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Deep eutectic solvents (DES) were used, providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
  • Results: All synthesized compounds were screened for antimicrobial activity .

3. Inflammatory Pathways and ER Stress Pathway

  • Application Summary: This research involves the study of the expression of genes and proteins involved in the inflammatory pathways and ER stress pathway .
  • Methods of Application: The study involved molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
  • Results: The results helped to further substantiate the findings and identify mechanisms of action .

4. Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Application Summary: This research involves the synthesis of pyrazolo[1,5-a]pyrimidines .
  • Methods of Application: The synthesis involved a solution of 12(1.7 g, 4.9 mmol) in anhydrous THF (110 ml) was added LAH (0.58 g, 15.2 mmol) at 0°C .
  • Results: The results of the synthesis were not provided in the source .

5. Synthesis of Pyrazolo[3,4-b]pyridine

  • Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine .
  • Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
  • Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

6. Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Application Summary: A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized . These compounds have been evaluated for their antimicrobial activity .
  • Methods of Application: The synthesis involved the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Deep eutectic solvents (DES) were used, providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
  • Results: All synthesized compounds were screened for antimicrobial activity .

properties

IUPAC Name

ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEVWDFYUKSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512047
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

CAS RN

51065-76-0
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ravi, S Samanta, DC Mohan, NNK Reddy… - …, 2017 - thieme-connect.com
The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing …
Number of citations: 25 www.thieme-connect.com

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